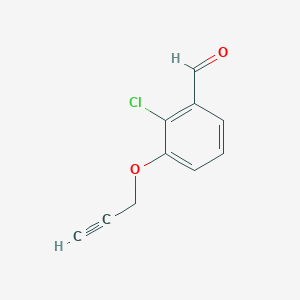

2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

2-chloro-3-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C10H7ClO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 |

InChI Key |

UAIYCQCFDSOCHE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=CC(=C1Cl)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 Chloro 3 Prop 2 Yn 1 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo a variety of condensation and redox reactions.

Condensation Reactions for Schiff Base Formation and Imine Derivatization

The reaction of the aldehyde functionality of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (C=N). The reaction is often catalyzed by acid and is reversible.

The formation of these imine derivatives is significant as they are pivotal intermediates in the synthesis of various biologically active compounds and ligands. The stability and reactivity of the resulting Schiff base are influenced by the electronic nature of the substituents on both the benzaldehyde (B42025) and the amine.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Product (Schiff Base) |

|---|---|

| Aniline | N-(2-chloro-3-(prop-2-yn-1-yloxy)benzylidene)aniline |

| 4-Nitroaniline | N-(2-chloro-3-(prop-2-yn-1-yloxy)benzylidene)-4-nitroaniline |

| Glycine | 2-(((2-chloro-3-(prop-2-yn-1-yloxy)benzylidene)amino)acetic acid |

| Hydrazine | (E)-1,2-bis(2-chloro-3-(prop-2-yn-1-yloxy)benzylidene)hydrazine |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. When this compound is treated with compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base (e.g., piperidine, pyridine), it yields α,β-unsaturated products.

These products are valuable precursors in the synthesis of fine chemicals, bioactive natural products, and functional polymers. The reaction provides a reliable method for carbon-carbon bond formation.

Table 2: Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((2-chloro-3-(prop-2-yn-1-yloxy)benzylidene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((2-chloro-3-(prop-2-yn-1-yloxy)benzylidene)malonate |

| Ethyl cyanoacetate | [Bmim][OAc] | Ethyl 2-cyano-3-(2-chloro-3-(prop-2-yn-1-yloxy)phenyl)acrylate |

| Nitromethane | Base | 1-chloro-2-(2-nitrovinyl)-3-(prop-2-yn-1-yloxy)benzene |

Reductive and Oxidative Transformations of the Aldehyde Functionality

The aldehyde group of this compound can be readily transformed through reduction or oxidation, providing access to the corresponding alcohol or carboxylic acid, respectively.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, (2-Chloro-3-(prop-2-yn-1-yloxy)phenyl)methanol. This is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. ncert.nic.in More powerful reagents such as lithium aluminium hydride (LiAlH₄) can also be used. ncert.nic.in These resulting benzyl (B1604629) alcohols are important intermediates in various synthetic applications. tandfonline.com

Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids. ncert.nic.in For this compound, this transformation yields 2-Chloro-3-(prop-2-yn-1-yloxy)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent. ncert.nic.in Green chemistry approaches often utilize hydrogen peroxide with a suitable catalyst. mdpi.comorganic-chemistry.org This transformation is fundamental for creating derivatives with different electronic and solubility properties.

Aldehyde-Alkyne Cross-Coupling Reactions

The dual presence of an aldehyde and an alkyne within the same molecule allows for intramolecular cyclization reactions, a powerful strategy for constructing complex heterocyclic frameworks. These reactions often proceed via activation of the alkyne by a transition metal catalyst, followed by nucleophilic attack from the aldehyde's oxygen atom.

For instance, platinum-catalyzed hydrogenative cyclization can lead to the formation of cyclic allylic alcohols. psu.edu Gold catalysts are also known to facilitate tandem reactions where an aldehyde and an alkyne couple and subsequently cyclize. rsc.org Another approach involves the in-situ generation of a ketyl radical from the aldehyde, which can then be captured by the alkyne coupling partner. nih.govacs.org These intramolecular events are highly valuable for their efficiency and atom economy in building molecular complexity.

Reactions Involving the Terminal Alkyne Functional Group

The terminal alkyne is another highly versatile functional group, renowned for its participation in cycloaddition reactions and its ability to act as a handle for molecular assembly.

[3+2] Cycloaddition Reactions (Click Chemistry)

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the reaction of the terminal alkyne with an organic azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring.

This reaction is highly efficient, proceeds under mild conditions (often in aqueous media), and has a broad scope, making it a powerful tool for drug discovery, bioconjugation, and materials science. The resulting triazole ring acts as a rigid and stable linker connecting the benzaldehyde core to another molecular fragment.

Table 3: Examples of [3+2] Cycloaddition (Click Chemistry)

| Azide Reactant | Catalyst System | Product |

|---|---|---|

| Benzyl azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 2-chloro-3-((1-(phenylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

| Azidoacetic acid | Cu(I) source | 2-((4-(((2-chloro-3-formylphenyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |

| 1-Azido-4-nitrobenzene | Cu(I) source | 2-chloro-3-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

| 3-Azidopropan-1-ol | Cu(I) source | 2-chloro-3-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

Transition Metal-Catalyzed Alkyne Cyclizations and Annulations

The alkyne moiety in this compound is a versatile building block for the synthesis of diverse heterocyclic and polycyclic frameworks through transition metal-catalyzed reactions. These transformations often proceed with high atom economy and allow for the rapid construction of molecular complexity from relatively simple starting materials.

Cycloisomerization reactions of functionalized alkynes provide a direct and atom-efficient route to various heterocyclic compounds, including furans. nih.govorganic-chemistry.org Generally, these transformations involve the intramolecular attack of a tethered nucleophile onto the alkyne, which is activated by a transition metal catalyst. For the synthesis of furans, alkynyl ketones are common precursors that undergo 5-endo-dig cyclization. nih.govorganic-chemistry.org While direct cycloisomerization of the aldehyde in this compound to a furan (B31954) is not typical, its conversion to a suitable precursor, such as an alkynyl hydroxyketone, could enable this transformation. organic-chemistry.org Catalytic systems based on copper(I), zinc(II), or gold(I) have proven effective for the cycloisomerization of such precursors into substituted furans under mild conditions. nih.govorganic-chemistry.orgorganic-chemistry.org

A significant transformation accessible from this compound is the formation of condensed polycyclic isoxazole (B147169) systems. This process begins with the conversion of the benzaldehyde group into its corresponding aldoxime. The resulting (E)-2-chloro-3-(prop-2-yn-1-yloxy)benzaldehyde oxime can then undergo an intramolecular oxidative cycloaddition. This reaction has been shown to be efficiently catalyzed by hypervalent iodine(III) species, leading to the formation of fused isoxazole derivatives. nih.govnih.gov Specifically, for isomers like (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime, this cyclization yields the corresponding 9-chloro-4H-chromeno[4,3-c]isoxazole in high yield. nih.gov This methodology highlights a powerful route to construct complex nitrogen- and oxygen-containing heterocycles starting from the target aldehyde.

| Starting Material (Oxime) | Product | Yield (%) |

|---|---|---|

| (E)-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 8-Chloro-4H-chromeno[4,3-c]isoxazole | 71 |

| (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | 9-Chloro-4H-chromeno[4,3-c]isoxazole | 88 |

| (E)-3-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | 6-Chloro-4H-chromeno[4,3-c]isoxazole | 86 |

| (E)-5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 8-Bromo-4H-chromeno[4,3-c]isoxazole | 74 |

The structural framework of this compound is a suitable precursor for the synthesis of highly complex, polycyclic molecules such as spiro-indolofurobenzopyrans. Research has demonstrated that O-propargylated benzaldehydes can undergo a copper-catalyzed tandem reaction with diazoamides to construct these intricate spirocyclic systems. rsc.org In a representative example, a positional isomer, 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, was reacted with 1-benzyl-3-diazoindolin-2-one in the presence of a copper(I) thiophenecarboxylate catalyst. rsc.org This reaction proceeds under reflux conditions in dichloroethane to afford the corresponding spiro-indolofurobenzopyran in good yield. rsc.org This transformation showcases the potential of this compound to serve as a key component in cascade reactions that rapidly build molecular complexity.

| Benzaldehyde Derivative | Diazoamide Derivative | Product Yield (%) |

|---|---|---|

| 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-benzyl-3-diazoindolin-2-one | 72 |

| 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-benzyl-3-diazoindolin-2-one | 69 (for isomer) |

| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 3-diazo-1-propylindolin-2-one | 61 |

| 3,5-diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-benzyl-3-diazoindolin-2-one | Not specified |

Alkyne Hydrofunctionalization Reactions

Alkyne hydrofunctionalization, the addition of an H-X molecule across a carbon-carbon triple bond, is a fundamental transformation in organic synthesis. mdpi.com The terminal alkyne in this compound is susceptible to such additions, which can be catalyzed by various transition metals, most notably gold complexes. mdpi.com Gold(I) and gold(III) species are potent π-acids that can activate the alkyne toward attack by a wide range of nucleophiles. mdpi.com

Potential hydrofunctionalization reactions for this substrate include:

Hydration : The gold-catalyzed addition of water across the terminal alkyne would proceed with Markovnikov regioselectivity to initially form an enol intermediate. This enol would rapidly tautomerize to the more stable methyl ketone, transforming the propargyl ether into an acetonyl ether derivative. mdpi.com

Hydroalkoxylation/Hydroamination : In a similar fashion, the addition of alcohols or amines would yield vinyl ethers or enamines, respectively. These products can be valuable synthetic intermediates for further elaboration. mdpi.com

Hydroacylation : This reaction involves the addition of an aldehyde's C-H bond across the alkyne. While challenging, transition metal catalysts, including ruthenium complexes, can promote this transformation. nih.gov The intermolecular hydroacylation of terminal alkynes typically yields α,β-unsaturated ketones as the major product. nih.gov

The specific conditions and catalytic system would determine the outcome and selectivity of these hydrofunctionalization reactions, offering further avenues to diversify the chemical utility of this compound.

Carbon–Hydrogen Bond Activation and Functionalization at the Alkyne

The terminal C-H bond of the propargyl group is acidic and can be activated for various coupling reactions. This reactivity is central to many synthetic strategies, allowing for the extension of the carbon skeleton. Transition metal-catalyzed C-H activation is a prominent method for achieving this functionalization. nih.gov For instance, in the presence of a suitable catalyst, the alkyne can undergo coupling with various partners, such as aryl halides or other alkynes. This type of reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

Reactivity of the Aryl Halide (Chlorine) Substituent

The chlorine atom on the aromatic ring is a key handle for derivatization through cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl chloride in this compound can participate in such transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu This reaction would lead to the formation of a biaryl structure. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands, such as bulky, electron-rich phosphines, can facilitate the coupling. nih.govresearchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the direct connection of another alkynyl group to the aromatic ring of this compound, generating a di-alkynyl substituted arene. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.netacs.orgnih.gov

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | - | Et₃N, piperidine | THF, DMF |

Pericyclic Rearrangements and Cascades

Aryl propargyl ethers are known to undergo thermal pericyclic rearrangements, most notably the Claisen rearrangement, which is a researchgate.netresearchgate.net-sigmatropic shift. nih.govresearchgate.netacs.orgnsf.govacs.org This rearrangement would involve the migration of the propargyl group from the oxygen atom to the ortho-position of the aromatic ring, forming an allene (B1206475) intermediate. This intermediate can then undergo subsequent reactions, leading to the formation of new cyclic structures. nsf.gov Such cascade reactions, initiated by a pericyclic rearrangement, are powerful transformations for rapidly increasing molecular complexity. researchgate.netnih.govresearchgate.net The specific outcome of the cascade can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. nsf.gov

Claisen Rearrangement of Aryl Propargyl Ethers

The Claisen rearrangement of aryl propargyl ethers is a concerted, pericyclic reaction that leads to the formation of ortho-allenyl phenols. These intermediates are often unstable and can undergo subsequent transformations, leading to a variety of cyclic products. The reaction is governed by the electronic and steric nature of the substituents on the aromatic ring, which can influence the reaction rate and the regioselectivity of the rearrangement.

In the case of unsymmetrically substituted aryl propargyl ethers, the rearrangement can occur at two different ortho positions. Computational studies have shown that the presence of substituents dramatically affects the activation energies for these competing pathways. For instance, electron-withdrawing groups can influence the regioselectivity of the initial researchgate.netresearchgate.net-sigmatropic shift.

A key feature of the Claisen rearrangement of aryl propargyl ethers is the subsequent reactivity of the allenic intermediate. This intermediate can undergo a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. The specific cyclization pathway is highly dependent on the substitution pattern of the starting aryl propargyl ether.

Two primary competing tandem sequences have been identified through computational and experimental studies:

Pathway A: Rearrangement to a substituted ortho carbon followed by an intramolecular Diels-Alder reaction can lead to the formation of a tricyclo[3.2.1.0]octane core.

Pathway B: Rearrangement to an unsubstituted ortho carbon typically results in the formation of a benzopyran derivative through a sequence involving tautomerization, a 1,5-hydrogen shift, and an electrocyclization.

The choice between these pathways is dictated by the relative activation barriers of the initial Claisen rearrangement to the different ortho positions.

The regioselectivity of the Claisen rearrangement in unsymmetrical aryl propargyl ethers is a critical factor in determining the final product distribution. This selectivity is influenced by both steric and electronic factors. For instance, the presence of an electron-withdrawing group, such as a nitro group, at the C3 position has been shown to direct the Claisen rearrangement preferentially to the C2 position. This is attributed to the stabilization of the partial negative charge that develops at C2 in the transition state.

While the stereoselectivity of the initial Claisen rearrangement is often high due to its concerted nature, the stereochemistry of the final products in tandem sequences can be complex and depends on the specific cyclization pathway.

The following table presents computational data for the Claisen rearrangement of various substituted aryl propargyl ethers, illustrating the influence of substituents on the activation energies and regioselectivity of the reaction.

| Substrate | Substituents | Rearrangement Position | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| Aryl Propargyl Ether 1 | Minimal Substituents | C2 | 33.1 | nsf.gov |

| Aryl Propargyl Ether 2 | 3-Nitro | C2 | 31.7 | nsf.gov |

| Aryl Propargyl Ether 2 | 3-Nitro | C6 | 33.3 | nsf.gov |

| Aryl Propargyl Ether 3 | 3-Amino | C2 | 29.1 | nsf.gov |

| Aryl Propargyl Ether 3 | 3-Amino | C6 | 29.8 | nsf.gov |

For this compound, the presence of the electron-withdrawing chloro group at the C2 position would sterically and electronically disfavor rearrangement to this site. The meta-formyl group, also being electron-withdrawing, would influence the electronic character of the aromatic ring. It is plausible that the rearrangement would preferentially occur at the unsubstituted C4 position, potentially leading to the formation of a benzopyran derivative. However, without specific experimental or computational data for this compound, this remains a reasoned hypothesis based on the behavior of analogous systems.

Applications of 2 Chloro 3 Prop 2 Yn 1 Yloxy Benzaldehyde As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The unique arrangement of reactive sites within 2-chloro-3-(prop-2-yn-1-yloxy)benzaldehyde facilitates its conversion into a variety of intricate heterocyclic structures. The interplay between the aldehyde and the propargyl ether moiety is particularly significant, enabling cascade reactions that build molecular complexity in a single step.

The propargyl ether component of O-propargylated benzaldehydes is instrumental in the synthesis of fused benzopyran systems. In reactions catalyzed by copper, the alkyne can undergo an intramolecular oxo-alkyne cyclization. This process, when combined with subsequent reaction steps, leads to the formation of complex fused systems. For instance, in a copper-catalyzed tandem reaction, a close structural analog, 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, reacts with diazoamides at reflux conditions to yield furo[3,2-c]benzopyran derivatives. nih.gov This transformation highlights the utility of the propargyloxy benzaldehyde (B42025) scaffold in constructing fused heterocyclic cores that are prevalent in many biologically active molecules.

The strategic positioning of the aldehyde and propargyl ether groups allows for the synthesis of highly complex polycyclic and spirocyclic scaffolds through catalyst-controlled tandem reactions. Research has demonstrated that O-propargylated benzaldehydes, including chloro-substituted variants, are excellent substrates for copper(I)-catalyzed reactions with diazoamides. nih.gov The reaction outcome is notably dependent on the temperature.

At ambient temperatures, the reaction proceeds via a tandem carbene addition to the aldehyde and a subsequent nih.govchemrxiv.org-O-vinyl migration to afford spiro-oxiranes, specifically spiro-indolooxiranes, in good yields. nih.gov However, when the reaction is conducted at reflux temperatures, the pathway shifts to a tandem reaction involving intramolecular oxo-alkyne cyclization, leading to the formation of tetracyclic spiro-indolofurobenzopyrans. nih.gov This temperature-controlled divergent synthesis underscores the compound's value in accessing distinct and complex polycyclic architectures from a single set of precursors.

The table below summarizes the synthesis of various polycyclic scaffolds using O-propargylated benzaldehydes in copper-catalyzed tandem reactions. nih.gov

Table 1: Synthesis of Spiro-Oxiranes and Furobenzopyrans

| Starting Aldehyde | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | Spiro-Oxirane | Cu(I) thiophenecarboxylate, DCE, Ambient Temp. | 72 |

| 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | Furobenzopyran | Cu(I) thiophenecarboxylate, DCE, Reflux | 69 |

| 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | Spiro-Oxirane | Cu(I) thiophenecarboxylate, DCE, Ambient Temp. | 81 |

| 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Furobenzopyran | Cu(I) thiophenecarboxylate, DCE, Reflux | 61 |

The aldehyde functionality present in this compound makes it a potential precursor for the synthesis of quinoline (B57606) and quinazolinone ring systems, which are core structures in many pharmaceutical agents. chemrxiv.orgnih.govnih.gov Established synthetic methodologies for quinolines, such as the Doebner reaction, utilize aldehydes as a key component, reacting them with anilines and pyruvic acid. nih.gov Similarly, quinazolinones can be synthesized through the condensation of aldehydes with 2-aminobenzamides. organic-chemistry.org While the aldehyde group of this compound is suited for these transformations, specific literature documenting its direct use in these particular syntheses is not prominent. The presence of the chloro and propargyloxy substituents could be leveraged to introduce further diversity into the resulting quinoline or quinazolinone scaffolds.

Pyrrolidine rings are important five-membered nitrogen-containing heterocycles found in numerous biologically active compounds. beilstein-journals.org A common method for their synthesis is the [3+2] cycloaddition reaction involving an azomethine ylide and an olefinic component. mdpi.com The aldehyde group in this compound could potentially be converted into a suitable olefin or participate in the in-situ generation of the required synthons for such cycloadditions. However, direct applications of this specific benzaldehyde derivative in the documented synthesis of pyrrolidines or thienopyridinone structures are not extensively reported. The synthesis of thienopyridine derivatives, which are known for their antiplatelet activity, often involves intermediates like 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, a different class of compound. nih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient one-pot synthetic strategies where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. tcichemicals.combeilstein-journals.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of complex molecules. tcichemicals.com Aldehydes are fundamental components in many well-known MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions. beilstein-journals.org

Given its aldehyde functional group, this compound is a prime candidate for use in various MCRs. For example, it could serve as the aldehyde component in the Povarov reaction for synthesizing tetrahydroquinolines or in the Bucherer–Bergs reaction for hydantoins. nih.gov The additional functional groups (chloro and alkyne) would be carried through the reaction, providing handles for post-MCR modifications and the creation of highly functionalized, diverse molecular libraries. While its potential is clear, specific examples detailing the use of this compound in MCRs require further exploration in the literature.

Development of Diverse Molecular Architectures with Synthetic Utility

The true synthetic utility of this compound lies in its capacity to act as a versatile intermediate for building diverse and complex molecular architectures. As demonstrated in the synthesis of spiro-oxiranes and fused furobenzopyrans, the compound's functional groups can be orchestrated to participate in elegant tandem reactions, leading to the creation of intricate polycyclic systems in a single, efficient step. nih.gov This ability to generate molecular complexity rapidly is highly desirable in fields like medicinal chemistry and materials science. The presence of the chloro atom and the terminal alkyne also offers opportunities for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki) or click chemistry, further expanding the range of accessible molecular structures. This makes the title compound a valuable platform for developing novel molecular entities with potential applications in various scientific disciplines.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling and optimizing chemical reactions. For a multifunctional molecule like 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde, several reaction types are pertinent, including those mediated by transition metals, those proceeding through concerted pericyclic pathways, and those involving radical intermediates.

Transition metals are frequently employed to catalyze transformations of the propargyl group. researchgate.net The catalytic cycles for these reactions, often involving metals like palladium (Pd), gold (Au), ruthenium (Ru), and copper (Cu), share common fundamental steps. nih.govresearchgate.net For aryl propargyl ethers, a general palladium-catalyzed process can be conceptualized to proceed through a sequence of oxidative addition, insertion, and reductive elimination.

A hypothetical catalytic cycle involving a Pd(0) catalyst might begin with the oxidative addition of an aryl halide or triflate to the Pd(0) center, forming a Pd(II) intermediate. researchgate.net In the context of intramolecular reactions of this compound, the metal could coordinate to the alkyne. The specific pathway can vary; for instance, Pd(II) catalysts have been shown to be effective in the cycloisomerization of related systems. nih.gov Mechanistic proposals often feature the formation of furyl-palladium intermediates which can then undergo further reactions. nih.gov In some cases, the cycle is initiated by the formation of a π-allyl palladium intermediate following the oxidative addition of a propargylic precursor to a Pd(0) complex. nih.gov The exact mechanism and the nature of the intermediates are highly dependent on the metal, its ligands, and the reaction conditions.

Table 1: Key Steps in a Generic Pd-Catalyzed Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The metal center's oxidation state increases as it inserts into a bond of the substrate. |

| Coordination | The alkyne or other functional group of the substrate binds to the metal center. |

| Migratory Insertion/Cyclization | An atom or group migrates from the metal to a coordinated π-system, often leading to ring formation. |

| Reductive Elimination | The final product is expelled from the metal's coordination sphere, and the metal is returned to its initial, lower oxidation state. |

Pericyclic reactions are concerted processes that occur through a single, cyclic transition state without the formation of intermediates. rsc.orgmsu.edu For aryl propargyl ethers, the most relevant pericyclic pathway is the researchgate.netresearchgate.net-sigmatropic rearrangement, specifically the Claisen rearrangement. Upon heating, this compound could potentially isomerize to an allenyl intermediate, which then undergoes a researchgate.netresearchgate.net-Claisen rearrangement. This would be followed by tautomerization to yield a chromene derivative.

The mechanism involves a highly ordered, six-membered cyclic transition state. The reaction is typically stereospecific and is governed by the principles of orbital symmetry. rsc.org Such rearrangements are generally unaffected by radical initiators or scavengers and show little dependence on solvent polarity, which are characteristic features of pericyclic reactions. msu.edu A related cascade annulation process has been proposed for the reaction between propargyl alcohols and 4-hydroxy coumarin, which proceeds through a vinyl-propargyl ether formation followed by a researchgate.netresearchgate.net-Claisen type rearrangement and subsequent cyclization. rsc.org

The propargyl moiety can be involved in reactions proceeding through radical intermediates. The propargyl radical (•CH₂C≡CH) is a key species, known for its resonance stabilization through delocalization of the unpaired electron, which gives it a hybrid structure with an allenyl radical. ontosight.airesearchgate.net This stability makes it a persistent, yet highly reactive, intermediate in various chemical processes, including combustion and organic synthesis. ontosight.airesearchgate.netnih.gov

The formation of a propargyl radical from a precursor like this compound could be initiated by homolytic cleavage of the C-O bond or a C-H bond on the methylene (B1212753) group, typically under thermal or photochemical conditions. Once formed, this radical can participate in a variety of reactions, including hydrogen abstraction, addition to multiple bonds, and dimerization. ontosight.ainih.gov For example, the self-recombination of two propargyl radicals is a known pathway to the formation of benzene (B151609) and its isomers. nih.gov In synthetic applications, the generation of propargyl radicals in the presence of trapping agents can lead to the formation of new carbon-carbon bonds. researchgate.net

Application of Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting molecular properties, and understanding the factors that control chemical selectivity. nanobioletters.comdergipark.org.trjst.org.in

DFT calculations are widely used to predict the regioselectivity and stereoselectivity of chemical reactions. For transition metal-catalyzed reactions, computational models can determine the relative energies of different possible reaction pathways and intermediates. For instance, in the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether, DFT calculations were used to investigate the preference for 5-exo-dig versus 6-endo-dig cyclization pathways. rsc.org The results indicated that the neutral InI₃ catalyst kinetically favors the 6-endo-dig pathway, leading to the experimentally observed 2H-chromene product. rsc.org Similar calculations for this compound could predict how the chloro and aldehyde substituents influence the regiochemical outcome of cyclization reactions. The stereoselectivity of asymmetric propargylation reactions has also been rationalized through computational modeling of rigid transition-state structures. mdpi.com

A cornerstone of computational mechanistic studies is the location and characterization of transition state (TS) structures. DFT calculations allow for the determination of the geometry of these fleeting species and the calculation of their associated activation energies (energy barriers). jst.org.in By mapping the potential energy surface, a complete energy profile for a proposed reaction mechanism can be constructed, from reactants through transition states to products. nih.gov

For the indium-catalyzed hydroarylation of phenyl propargyl ether, the rate-determining step of the entire catalytic cycle was identified as a deprotonation step with a calculated energy barrier of 18.9 kcal/mol. rsc.org Such analyses provide a quantitative basis for understanding reaction rates and identifying bottlenecks in a catalytic cycle. For pericyclic reactions, DFT can be used to model the concerted transition state and confirm the synchronous nature of the bond reorganization. These computational approaches provide a level of detail that is often inaccessible through experimental methods alone, offering a powerful synergy in the study of complex reaction mechanisms.

| Molecular Orbitals (HOMO/LUMO) | Helps to understand reactivity, electronic transitions, and the nature of chemical bonding. dergipark.org.tr |

Understanding Electronic and Steric Effects on Reactivity

A complete understanding of the reactivity of this compound would require a detailed analysis of the electronic and steric interplay between the chloro, propargyloxy, and aldehyde functional groups.

Electronic Effects:

The reactivity of the aldehyde group is largely dictated by the electrophilicity of the carbonyl carbon. This is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring.

Chloro Group: The chlorine atom at the ortho position is expected to have a significant impact. Electronegativity-wise, it is an electron-withdrawing group through the inductive effect (-I), which would increase the partial positive charge on the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. However, it also possesses lone pairs that can be donated to the ring through resonance (+M effect), which would counteract the inductive effect. For halogens, the inductive effect typically outweighs the resonance effect.

Propargyloxy Group: The propargyloxy group at the meta position primarily exerts an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity. Its resonance effect on the carbonyl group from the meta position is generally considered to be negligible.

A quantitative assessment of these combined effects would typically be derived from Hammett plots, which correlate reaction rates with substituent constants (σ). However, such studies specific to this compound have not been reported.

Steric Effects:

The ortho-chloro substituent is expected to exert a notable steric hindrance around the aldehyde functional group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to an unhindered benzaldehyde (B42025). The degree of this steric hindrance is often evaluated through computational modeling, which can calculate parameters such as steric energy or map the steric field around the molecule.

Without specific computational studies, a precise quantification of these electronic and steric parameters for this compound is not possible. Detailed research, including kinetic studies of its reactions and high-level computational analysis, would be necessary to generate the data required for a thorough understanding of its reactivity profile.

Advanced Analytical Methodologies for Structural Elucidation of 2 Chloro 3 Prop 2 Yn 1 Yloxy Benzaldehyde Derivatives

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. The absorption of radiofrequency radiation causes these nuclei to "flip" to a higher energy state, and the precise frequency required for this transition is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows chemists to map the connectivity and spatial relationships of atoms within a molecule.

For a derivative of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde, ¹H and ¹³C NMR spectra provide key structural information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the aldehyde proton (CHO) at a downfield chemical shift (δ 9.5-10.5 ppm), signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring, a signal for the methylene (B1212753) protons (O-CH₂) of the propargyl group around δ 4.8 ppm, and a singlet for the terminal acetylenic proton (C≡C-H) at approximately δ 2.5 ppm. researchgate.net Long-range coupling may be observed between the methylene and acetylenic protons of the propargyl group. researchgate.net

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon of the aldehyde group is typically observed far downfield (δ 190-200 ppm). beilstein-journals.org Aromatic carbons appear in the δ 110-160 ppm range, while the carbons of the propargyl group are found upfield, typically between δ 60-80 ppm. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish direct and long-range correlations between protons and carbons, confirming the precise atomic connectivity. mdpi.com

| Functional Group | Atom | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aldehyde | ¹H (-CHO) | 9.5 - 10.5 | beilstein-journals.org |

| ¹³C (C=O) | 190 - 200 | beilstein-journals.org | |

| Aromatic Ring | ¹H (Ar-H) | 7.0 - 8.0 | beilstein-journals.org |

| ¹³C (Ar-C) | 110 - 160 | rsc.org | |

| Propargyl Group | ¹H (-O-CH₂-) | ~4.8 | researchgate.net |

| ¹H (≡C-H) | ~2.5 | researchgate.net | |

| ¹³C (-O-CH₂-) | 60 - 80 | researchgate.net | |

| ¹³C (-C≡C-) |

Application of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight and confirming the molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass is measured with high accuracy, allowing for the unambiguous determination of the elemental composition.

For this compound, the presence of a chlorine atom provides a distinctive isotopic signature. Chlorine naturally exists as two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in the molecular ion peak (M⁺) being accompanied by a second peak (M+2) at two mass units higher, with an intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. Analyzing these fragmentation patterns provides valuable structural information. For benzaldehyde (B42025) derivatives, common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺) or the formyl radical ([M-CHO]⁺). For ortho-chloro substituted aromatic compounds, a characteristic fragmentation involves the loss of the chlorine atom, which can occur through complex rearrangement mechanisms. nih.gov

| Ion | Description | Expected m/z | Key Feature |

|---|---|---|---|

| [M]⁺ | Molecular Ion (with ³⁵Cl) | 194.01 | Characteristic ~3:1 intensity ratio confirming one chlorine atom. |

| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | 196.01 | |

| [M-H]⁺ | Loss of a hydrogen radical | 193.00 | Common fragmentation for aldehydes. |

| [M-CHO]⁺ | Loss of the formyl radical | 165.02 | Indicates the presence of a benzaldehyde moiety. |

| [M-Cl]⁺ | Loss of a chlorine radical | 159.04 | Confirms the presence of chlorine. |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

An IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent peak is typically the strong C=O stretch of the aldehyde group. The presence of the terminal alkyne is confirmed by a sharp, moderate absorption from the C≡C stretch and a strong, sharp peak from the ≡C-H stretch. The aromatic ring and the ether linkage also give rise to distinct absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp | pressbooks.pub |

| Aromatic | C-H stretch | 3000 - 3100 | Medium | pressbooks.pub |

| Aldehyde | C-H stretch | 2750 and 2850 | Medium (two bands) | libretexts.org |

| C=O stretch | ~1700 | Strong | libretexts.org | |

| Alkyne | C≡C stretch | 2100 - 2260 | Medium, Sharp | pressbooks.pub |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak | pressbooks.pub |

| Ether | C-O stretch | ~1250 | Strong | libretexts.org |

| Aryl Halide | C-Cl stretch | < 800 | Medium to Strong | - |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can confirm the connectivity and reveal the molecule's conformation in the solid state. Studies on similar propargyloxy benzaldehyde structures have shown that the molecule tends to be nearly planar, allowing for effective conjugation between the benzene ring, the carbonyl group, and the ether oxygen atom. nih.govresearchgate.net The analysis also details intermolecular interactions, such as π–π stacking between aromatic rings, which govern how the molecules pack together in the crystal. researchgate.netnih.gov This technique is essential for determining the absolute stereochemistry in chiral derivatives.

| Parameter | Description | Typical Value / Observation | Reference |

|---|---|---|---|

| Crystal System | The geometric shape of the unit cell. | e.g., Monoclinic, Triclinic | nih.govresearchgate.net |

| Space Group | The symmetry elements of the unit cell. | e.g., P2₁/n | researchgate.net |

| Bond Lengths | The distance between atomic nuclei. | Confirms expected bond orders (e.g., C=O, C≡C). | nih.gov |

| Bond Angles | The angle between three connected atoms. | Confirms molecular geometry (e.g., sp², sp³ hybridization). | researchgate.net |

| Torsion Angles | The dihedral angle between four connected atoms. | Defines the conformation of flexible parts like the propargyl group. | nih.gov |

| Intermolecular Interactions | Non-covalent forces between molecules. | Identifies π–π stacking, hydrogen bonds, etc. | researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate compounds based on their differential partitioning between a stationary phase (often a packed column) and a liquid mobile phase. For a moderately polar compound like this compound, a reverse-phase HPLC method would typically be employed. sielc.com In this setup, a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) are used. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and passed through a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. GC-MS is highly effective for analyzing volatile and thermally stable derivatives, providing both purity information and structural confirmation simultaneously. biointerfaceresearch.com

| Technique | Principle of Separation | Typical Application | Information Obtained |

|---|---|---|---|

| Reverse-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity assessment of the final product and reaction monitoring. | Retention time, purity percentage (e.g., >95%). |

| GC-MS | Separation by volatility in the gas phase, followed by mass analysis. | Separation and identification of volatile reaction byproducts or impurities. | Retention time and a mass spectrum for each separated component. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-3-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives is likely to focus on sustainable and efficient methodologies. Current synthetic approaches would logically involve the propargylation of a phenolic precursor, namely 2-chloro-3-hydroxybenzaldehyde (B1361139).

A plausible and established method for the synthesis of the precursor, 2-chloro-3-hydroxybenzaldehyde, involves the chlorination of salicylaldehyde. The subsequent propargylation of 2-chloro-3-hydroxybenzaldehyde would likely proceed via a Williamson ether synthesis, reacting the phenoxide with a propargyl halide.

Future research could focus on developing greener alternatives to these traditional methods. This could involve the use of more environmentally benign solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. researchgate.netscispace.com For instance, advancements in catalytic systems could enable the direct C-H propargylation of substituted phenols, bypassing the need for pre-functionalized starting materials. researchgate.net The development of flow chemistry processes could also offer a more sustainable and scalable approach to the synthesis of this and related compounds. numberanalytics.com

Table 1: Potential Synthetic Strategies for this compound

| Step | Reaction Type | Potential Reagents and Conditions | Key Considerations |

| 1. Precursor Synthesis | Electrophilic Aromatic Substitution | Salicylaldehyde, Chlorinating Agent (e.g., SO₂Cl₂) | Regioselectivity of chlorination |

| 2. Propargylation | Williamson Ether Synthesis | 2-Chloro-3-hydroxybenzaldehyde, Propargyl Bromide, Base (e.g., K₂CO₃) | Optimization of reaction conditions to avoid side reactions |

| Alternative Strategies | Catalytic Propargylation | Substituted phenol (B47542), Propargyl alcohol, Catalyst (e.g., Fe(III)) rsc.org | Development of selective and efficient catalysts |

Exploration of Unprecedented Reactivity Modes for the Compound

The unique arrangement of functional groups in this compound opens the door to exploring novel reactivity. The interplay between the aldehyde, the propargyl ether, and the ortho-chloro substituent could lead to unprecedented chemical transformations.

The terminal alkyne is a versatile handle for a variety of reactions. Beyond the well-established "click" chemistry and Sonogashira couplings, researchers may investigate less common reactivity patterns. nih.govalfa-chemistry.comnih.govwikipedia.orgwikipedia.orgorganic-chemistry.org For example, the development of novel catalytic systems could enable unique intramolecular cyclization reactions involving the alkyne and the aromatic ring or the aldehyde group. nih.govacs.orgacs.org The presence of the ortho-chloro group could also influence the regioselectivity of these cyclizations, potentially leading to the formation of novel heterocyclic scaffolds.

Integration into Advanced Cascade and Domino Reactions

The multifunctional nature of this compound makes it an ideal candidate for the design of complex cascade and domino reactions. researchgate.netnih.goviupac.orgcapes.gov.brthieme-connect.comnih.gov These processes, which involve multiple bond-forming events in a single synthetic operation, are highly sought after for their efficiency and atom economy.

A potential cascade could be initiated by a reaction at the aldehyde, for example, a Knoevenagel condensation, followed by an intramolecular hetero-Diels-Alder reaction involving the newly formed diene and the tethered alkyne. researchgate.netiupac.org The chloro-substituent could also be exploited in palladium-catalyzed domino sequences, combining, for instance, a Sonogashira coupling with a subsequent intramolecular cyclization.

Table 2: Hypothetical Cascade Reactions Involving this compound

| Initiating Reaction | Subsequent Steps | Potential Product Class |

| Knoevenagel Condensation | Intramolecular [4+2] Cycloaddition | Fused Polycyclic Heterocycles |

| Sonogashira Coupling | Intramolecular Annulation | Substituted Benzofurans or Chromenes rsc.org |

| Aldol Addition | Intramolecular Michael Addition | Highly Functionalized Carbocycles |

Stereoselective and Enantioselective Synthesis Strategies

The aldehyde functionality of this compound serves as a key anchor for the introduction of chirality. Future research will undoubtedly focus on the development of stereoselective and enantioselective transformations involving this group.

Organocatalysis, in particular, offers a powerful tool for the enantioselective addition of various nucleophiles to aldehydes. nih.govnih.govacs.orgacs.orgmdpi.com The development of chiral catalysts could enable the asymmetric synthesis of a wide range of chiral secondary alcohols, which are valuable building blocks in medicinal chemistry. nih.govacs.orgmdpi.comencyclopedia.pubresearchgate.net Furthermore, the resulting chiral propargyl ethers could be used in subsequent stereoselective transformations, allowing for the construction of complex, enantioenriched molecules.

Computational Design and Prediction of New Transformations

Computational chemistry is poised to play a crucial role in unlocking the full potential of this compound. mit.edunih.govneurips.ccnih.govacs.org Density Functional Theory (DFT) calculations can be employed to predict the feasibility of novel reaction pathways, elucidate reaction mechanisms, and understand the origins of selectivity in potential catalytic transformations.

Machine learning algorithms, trained on large datasets of known reactions, could be used to predict the outcomes of reactions involving this compound under various conditions. mit.edunih.govneurips.ccnih.govacs.org This in silico approach can accelerate the discovery of new reactions and optimize existing ones, saving significant time and resources in the laboratory. The computational design of novel catalysts specifically tailored for transformations of this substrate is another exciting avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.